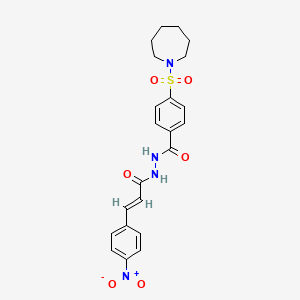
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H25N3O3S2 and its molecular weight is 371.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Several studies have synthesized and evaluated derivatives of sulfonamides for their anticancer activity. For instance, the synthesis of imidazole derivatives has shown significant in vitro anticancer activity against Ehrlich ascites carcinoma cells, indicating the potential of these compounds in cancer treatment research (El-Gaby et al., 2017). Furthermore, celecoxib derivatives, incorporating sulfonamide moieties, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds showing promising results (Küçükgüzel et al., 2013).
Antimicrobial Activity
The development of new heterocyclic compounds incorporating the sulfamoyl moiety has been aimed at creating effective antimicrobial agents. Research has shown that synthesizing thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety results in compounds with promising antimicrobial properties (Darwish et al., 2014).
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their potential as enzyme inhibitors, particularly carbonic anhydrase inhibitors. These compounds have been evaluated against various human carbonic anhydrase isoenzymes, showing modest inhibition potencies, which might be useful in the development of new therapeutic agents (Mishra et al., 2016).
Antitumor and Antibacterial Agents
Novel sulfonamide-based compounds have been synthesized and evaluated for their antitumor and antibacterial activities. For example, carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have shown high activity against various cancer cell lines and bacterial strains, indicating their potential as potent drugs (Hafez et al., 2017).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-12(2)16-18-15(11-19(16)3)24(21,22)17-8-6-13(7-9-20)14-5-4-10-23-14/h4-5,10-13,17,20H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXVOYKGXSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

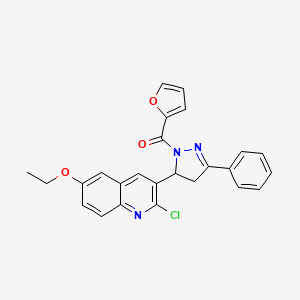
![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)
![2-Chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide](/img/structure/B2872729.png)
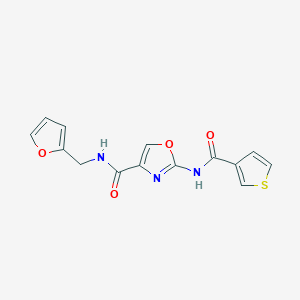
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2872732.png)
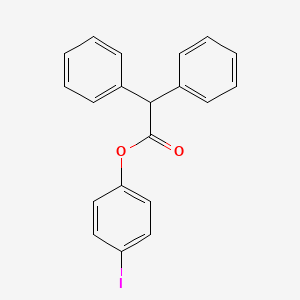
![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)
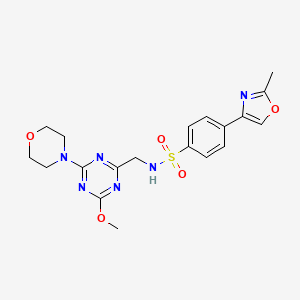
![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)
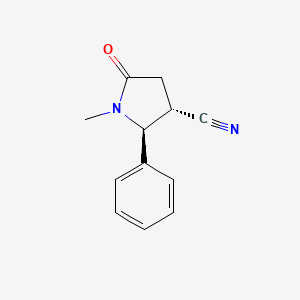
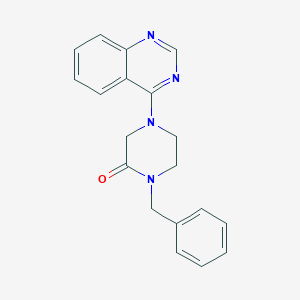
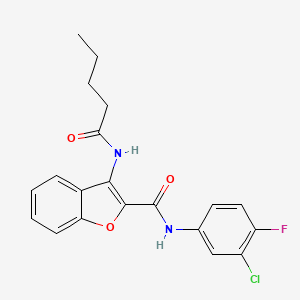
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
